5-(1-Methyl-piperidin-4-YL)-1H-indazole
Overview
Description
5-(1-Methyl-piperidin-4-YL)-1H-indazole is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(1-Methyl-piperidin-4-YL)-1H-indazole is the 5-HT6 receptor . This receptor belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .
Mode of Action
This compound acts as an antagonist at the 5-HT6 receptor . This means it binds to the receptor and blocks its activation by serotonin, a neurotransmitter. This blockage can lead to changes in the levels of other neurotransmitters, such as glutamate and acetylcholine .
Biochemical Pathways
The antagonism of the 5-HT6 receptor by this compound can lead to increased levels of glutamate and acetylcholine in the brain . These neurotransmitters are associated with learning and memory. Therefore, blocking the 5-HT6 receptor can potentially improve cognitive function .
Pharmacokinetics
The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-ht6 receptor, good pharmacokinetic profile, excellent selectivity and no cytochrome p450 liabilities .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the 5-HT6 receptor. By blocking this receptor, the compound can influence the levels of other neurotransmitters in the brain, potentially leading to improved cognitive function .
Biochemical Analysis
Biochemical Properties
5-(1-Methyl-piperidin-4-YL)-1H-indazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways of other substances. Additionally, this compound has shown binding affinity to certain receptor proteins, which can modulate signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of enzyme function, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .
Properties
IUPAC Name |
5-(1-methylpiperidin-4-yl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-3,8-10H,4-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMVGZWZVMGNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678279 | |
Record name | 5-(1-Methylpiperidin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-53-7 | |
Record name | 5-(1-Methylpiperidin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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